1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
Description
Significance of the Pyrazole (B372694) Heterocyclic Core in Chemical Research
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, celebrated for its wide spectrum of pharmacological activities. evitachem.commedchemexpress.com This five-membered aromatic heterocycle is a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. nih.gov The presence of two nitrogen atoms in the ring allows for hydrogen bonding and coordination with biological targets, making pyrazole derivatives potent agents for treating a variety of conditions.
The therapeutic importance of the pyrazole core is underscored by its presence in numerous clinically approved drugs. nih.gov These compounds span a wide range of applications, from anti-inflammatory agents to treatments for cancer and obesity. medchemexpress.comnih.gov The amphoteric nature of the pyrazole ring provides a synthetic advantage, enabling the straightforward introduction of various functional groups. nih.gov Beyond medicine, pyrazole derivatives have found applications as agrochemicals, dyes, and fluorescent substances. evitachem.com
Table 1: Examples of Marketed Drugs Featuring a Pyrazole Core
| Drug Name | Therapeutic Class |
|---|---|
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |
| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) |
| Sildenafil | Erectile dysfunction (PDE5 inhibitor) |
| Stanozolol | Anabolic steroid |
| Ruxolitinib | Anti-cancer (Janus kinase inhibitor) |
| Metamizole | Analgesic and antipyretic |
Overview of 1H-Pyrazol-4-amine Derivatives in Organic Synthesis
Within the broader class of pyrazoles, 1H-pyrazol-4-amine and its derivatives serve as valuable building blocks in organic synthesis. The amine group at the 4-position is a key functional handle that can be readily modified to construct more complex molecules. It can participate in a wide range of chemical transformations, including amide bond formation, Schiff base condensation, and nucleophilic substitution reactions.
The synthesis of the pyrazole ring itself can be achieved through various methods, most commonly via the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. medchemexpress.comresearchgate.net For 4-amino pyrazoles specifically, synthetic routes often involve the reduction of a 4-nitro pyrazole precursor. For instance, processes have been developed for the efficient preparation of 3-chloro-1H-pyrazol-4-amine hydrochloride from 4-nitropyrazole, highlighting its utility as an intermediate for pesticidal compounds. google.com
The versatility of the 1H-pyrazol-4-amine scaffold is demonstrated in the development of kinase inhibitors for cancer therapy. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been identified as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). nih.gov Furthermore, various substituted amino-pyrazoles have been investigated for their antiproliferative and antibacterial activities, showcasing the importance of the amino group in mediating biological effects. mdpi.com
Research Context and Specific Focus on 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine
The specific compound, this compound, is an aryl-substituted pyrazole derivative that has been noted for its potential applications in medicinal chemistry. evitachem.com While extensive, peer-reviewed studies on this exact molecule are not widely available in the public domain, its structural features place it in a context of significant research interest. The compound is classified within the family of pyrazole derivatives investigated for potential anticancer and antimicrobial properties. evitachem.com
The synthesis of this compound can be achieved through established organic chemistry methodologies. A common approach involves the condensation reaction between 2,4-dimethylphenol (B51704) and a suitable pyrazole precursor, often facilitated by refluxing in a solvent with a catalyst. evitachem.com The structure suggests it can serve as a valuable intermediate for creating more complex molecules. For example, the related structure "1-[(2,4-dimethylphenoxy)methyl]-N-(4-methyl-2-oxochromen-7-yl)pyrazole-3-carboxamide" indicates that the 1-[(2,4-dimethylphenoxy)methyl]pyrazole moiety can be used as a foundational block in the synthesis of more elaborate compounds. chemazone.com
The combination of the pyrazol-4-amine core, known for its role in biologically active compounds, with a substituted phenoxy group, a common feature in many pharmaceuticals and agrochemicals, makes this compound a molecule of interest for further investigation in drug discovery and materials science.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 1-((2,4-dimethylphenoxy)methyl)-1H-pyrazol-4-amine |
| Classification | Pyrazole Derivative |
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-12(10(2)5-9)16-8-15-7-11(13)6-14-15/h3-7H,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLPUYNJHUGYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=C(C=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,4 Dimethylphenoxy Methyl 1h Pyrazol 4 Amine and Its Analogues
General Strategies for Pyrazole (B372694) and 4-Aminopyrazole Scaffold Construction
The assembly of the pyrazole ring is a cornerstone of synthetic heterocyclic chemistry, with several robust methods available for creating this important scaffold. These methods often involve the formation of the di-nitrogen linkage and subsequent cyclization to form the five-membered ring.
Cyclocondensation Reactions of Hydrazines with 1,3-Dielectrophiles
The most classic and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dielectrophilic synthon. nih.govbeilstein-journals.orgnih.gov This approach is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dielectrophile.
The reaction typically proceeds by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-diketone, β-ketoester, or β-ketoaldehyde. nih.govresearchgate.net The initial step involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comslideshare.net The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole ring, can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.gov For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to a mixture of two regioisomers. nih.gov
| 1,3-Dielectrophile | Hydrazine | Catalyst/Conditions | Product | Reference |
| 1,3-Diketone | Phenylhydrazine | Acid catalyst | 1,3,5-Trisubstituted pyrazole | slideshare.net |
| β-Ketoester | Hydrazine hydrate | - | 3-Substituted-5-pyrazolone | beilstein-journals.org |
| α,β-Unsaturated ketone | Tosylhydrazine | Base | N-functionalized pyrazole | beilstein-journals.org |
This table presents examples of cyclocondensation reactions for pyrazole synthesis.
To synthesize analogues of 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine using this method, a key starting material would be a suitably substituted hydrazine, namely (2,4-dimethylphenoxy)methylhydrazine. This hydrazine would then be reacted with a 1,3-dielectrophile that allows for the introduction of a precursor to the 4-amino group, such as a β-ketonitrile.
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is another powerful tool for the construction of the pyrazole ring. beilstein-journals.orgnih.gov This reaction involves the [3+2] cycloaddition of a dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene. nih.govpdeaamcollege.edu.inrsc.org
Nitrile imines, which can be generated in situ from hydrazonoyl halides in the presence of a base, react readily with alkynes to afford highly substituted pyrazoles. nih.gov This method offers a high degree of regioselectivity, which is a significant advantage over some cyclocondensation methods. organic-chemistry.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, has also been reported to overcome issues related to the preparation and regioselectivity of alkyne cycloadditions. nih.gov
| Dipole (Precursor) | Dipolarophile | Conditions | Product | Reference |
| Nitrile imine (from hydrazonyl chloride) | α-Bromocinnamaldehyde | Triethylamine | 1,3,4,5-Tetrasubstituted pyrazole | nih.gov |
| Diazo compound (from N-tosylhydrazone) | Alkynyl bromide | Base | 3,5-Diaryl-4-bromo-1H-pyrazole | organic-chemistry.org |
This table provides examples of 1,3-dipolar cycloaddition reactions for pyrazole synthesis.
For the synthesis of the target compound, this strategy would involve the reaction of a suitable dipolarophile with a nitrile imine derived from a hydrazonoyl halide bearing the (2,4-dimethylphenoxy)methyl group.
Multicomponent Reaction Protocols for Pyrazole Derivatization
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazole derivatives. beilstein-journals.orgmdpi.comrsc.org MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. mdpi.com This approach allows for the rapid generation of molecular diversity and the construction of highly substituted pyrazoles in a one-pot fashion. beilstein-journals.org
Several MCRs for pyrazole synthesis are based on the in-situ generation of 1,3-dielectrophiles, which then undergo cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield persubstituted pyrazoles. beilstein-journals.org Four-component reactions have also been developed for the synthesis of more complex fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, β-ketoester, hydrazine | Yb(PFO)₃ | Persubstituted pyrazole | beilstein-journals.org |
| Aldehyde, malononitrile (B47326), β-ketoester, hydrazine hydrate | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazole | mdpi.com |
| Aldehyde, 1,3-dicarbonyl, diazo compound | - | Polyfunctional pyrazole | organic-chemistry.org |
This table showcases examples of multicomponent reactions for the synthesis of pyrazole derivatives.
The application of MCRs to the synthesis of this compound would offer a convergent and efficient route, potentially combining (2,4-dimethylphenoxy)methylhydrazine, a suitable carbonyl compound, and a nitrile source in a single step.
Transition-Metal Catalyzed Routes to Pyrazole Systems
Transition-metal catalysis has provided a range of modern and powerful methods for the synthesis and functionalization of pyrazoles. researchgate.netias.ac.inrsc.org These methods often offer high efficiency, selectivity, and functional group tolerance. rsc.org
One approach involves the transition-metal-catalyzed C-H functionalization of pre-existing pyrazole rings, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials. researchgate.netrsc.org Another strategy is the use of transition metals to catalyze the cyclization process itself. For example, copper-catalyzed domino C-N coupling/hydroamination reactions have been developed for the preparation of pyrazoles. organic-chemistry.org Iron-containing ionic liquids have also been employed as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. ias.ac.in
| Catalyst System | Reactants | Reaction Type | Product | Reference | | --- | --- | --- | --- | | Copper | N,N-disubstituted hydrazines, alkynoates | Aerobic oxidative [3+2] cycloaddition | Substituted pyrazole | organic-chemistry.org | | Ruthenium(II) | N-propargylhydrazones | Oxidative C-N coupling | Tri- and tetrasubstituted pyrazoles | organic-chemistry.org | | Fe(III) in ionic liquid | Hydrazines, 1,3-diketones | Condensation | Substituted pyrazole | ias.ac.in |
This table illustrates examples of transition-metal catalyzed routes to pyrazole systems.
Specific Routes to 1H-Pyrazol-4-amine Derivatives
The introduction of an amino group at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. Several methods have been developed specifically for the preparation of 4-aminopyrazoles.
Knorr Pyrazole Synthesis and its Adaptations for 4-Aminopyrazoles
The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a foundational method that can be adapted for the synthesis of 4-aminopyrazoles. jk-sci.comchim.it A common strategy involves using a 1,3-dicarbonyl compound that contains a precursor to the amino group at the C2 position (which becomes the C4 position of the pyrazole).
One such approach starts with a 1,3-dicarbonyl compound that is first converted to an oxime derivative. chim.it This oxime is then subjected to the annelation step with a hydrazine. The resulting 4-oximino pyrazole can then be reduced to the desired 4-aminopyrazole. Another strategy involves the use of enaminonitriles as precursors. N-alkylation of an enaminonitrile followed by an intramolecular Thorpe-Ziegler cyclization can afford 4-aminopyrazole derivatives. mdpi.com
A library of 4-aminopyrazoles has been synthesized from Ugi adducts, which are α-acylamino amides. chim.it These adducts, derived from a four-component Ugi condensation, can be cyclized to form the 4-aminopyrazole core. chim.it
| Starting Material | Key Intermediate | Reaction Sequence | Product | Reference |
| 1,3-Dicarbonyl compound | Oxime derivative | Oximation, then cyclization with hydrazine | 4-Aminopyrazole | chim.it |
| Enaminonitrile | N-alkylated enaminonitrile | N-alkylation, then Thorpe-Ziegler cyclization | 4-Aminopyrazole derivative | mdpi.com |
| Ugi adduct (α-acylamino amide) | - | Cyclization | 4-Aminopyrazole derivative | chim.it |
This table outlines specific adaptations of the Knorr synthesis and related methods for preparing 4-aminopyrazole derivatives.
To synthesize this compound via this route, one would react (2,4-dimethylphenoxy)methylhydrazine with a suitable 1,3-dicarbonyl precursor that allows for the eventual formation of the 4-amino group.
Hydrazine-Based Condensation Reactions for Aminopyrazole Formation
The construction of the aminopyrazole core frequently relies on condensation reactions involving hydrazine and its derivatives. These methods are valued for their reliability and versatility in creating the five-membered diazole ring. A predominant strategy involves the reaction of hydrazines with β-ketonitriles. beilstein-journals.orgnih.govchim.it This reaction typically proceeds through a two-step mechanism. Initially, the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. beilstein-journals.orgchim.it Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, which, after tautomerization, yields the stable aromatic 5-aminopyrazole ring system. beilstein-journals.orgnih.gov
The choice of reactants and conditions can be tailored to produce a variety of substituted aminopyrazoles. For instance, malononitrile and its derivatives are common starting materials that react smoothly with hydrazines to yield 3,5-diaminopyrazoles. beilstein-journals.org The regioselectivity of the cyclization can be a critical factor, especially when using substituted hydrazines. Reaction conditions, such as pH (acidic vs. basic), can influence which nitrogen atom of the substituted hydrazine participates in the initial attack, thereby dictating the final substitution pattern on the pyrazole ring. nih.gov
Another classical and effective method is the Knorr pyrazole synthesis, which utilizes the condensation of a hydrazine with a 1,3-dicarbonyl compound. chim.it To obtain a 4-aminopyrazole specifically, this method can be adapted by using precursors where an amino group or a precursor to it (like an oxime or nitro group) is already present at the C2 position of the 1,3-dicarbonyl substrate. chim.it
Below is a table summarizing various hydrazine-based condensation reactions for the formation of aminopyrazoles.
Table 1: Examples of Hydrazine-Based Syntheses of Aminopyrazoles| Precursor(s) | Hydrazine Derivative | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| β-Ketonitriles | Hydrazine Hydrate | Reflux in Ethanol | 5-Aminopyrazoles | beilstein-journals.orgnih.gov |
| Alkoxymethylenemalononitriles | Hydrazine Hydrate | Not specified | 5-Aminopyrazole-4-carbonitriles | beilstein-journals.org |
| Malononitrile | Hydrazine Hydrate | Not specified | 3,5-Diaminopyrazole | beilstein-journals.orgnih.gov |
| 1,3-Dicarbonyl Compounds | Hydrazine | Acidic or Basic | Substituted Pyrazoles | chim.it |
| 4-Cyano-3-oxotetrahydrothiophene | Phenylhydrazine | Refluxing Ethanol | 2-Phenyl-3-aminothieno[3,4-c]pyrazole | nih.gov |
Synthesis via α,β-Unsaturated Ketone and Azido (B1232118) Intermediates
A more specialized route for the synthesis of tetrasubstituted 4-aminopyrazoles involves the reaction between hydrazines and α,β-unsaturated ketones that feature an azido group at the α-position. chim.it This method provides direct access to the 4-amino functionality. The reaction mechanism is thought to involve an initial Michael addition of the hydrazine to the β-position of the unsaturated ketone, followed by cyclization and subsequent elimination of nitrogen gas from the azido group, leading to the formation of the aromatic pyrazole ring with an amino group at the C4 position.
This synthetic approach is significant as it constructs the desired 4-aminopyrazole scaffold in a single, efficient step from readily accessible precursors. chim.it The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with various α,β-unsaturated ketones has been shown to proceed through a sequence of Michael addition, cyclization, dehydration, and aromatization to yield fused pyrazolo[3,4-b]pyridines, demonstrating the general reactivity pattern of these systems. beilstein-journals.orgnih.gov The use of α-azido ketones, however, channels this reactivity specifically toward the formation of a 4-aminopyrazole.
The conditions for these reactions can be optimized to favor the desired product. For instance, the choice of base has been reported to be critical; while some bases promote the formation of the 4-aminopyrazole, others can lead to alternative products like 4-hydroxypyrazoles. chim.it
Table 2: Synthesis of 4-Aminopyrazoles from α-Azido-α,β-Unsaturated Ketones
| α,β-Unsaturated Ketone Substrate | Hydrazine Derivative | Key Features | Product | Reference(s) |
|---|---|---|---|---|
| Ketone with α-azido group | Substituted Hydrazines | Condensation reaction | Tetrasubstituted 4-Aminopyrazole | chim.it |
| Chalcones (β-aryl α,β-unsaturated ketones) | Hydrazine Hydrate | Epoxidation followed by hydrazine addition and dehydration | 3,5-Diaryl-1H-pyrazoles (not 4-amino) | nih.gov |
Synthetic Pathways to this compound
The synthesis of the specific target molecule, this compound, requires a multi-step approach that combines the formation of the pyrazole ring with the introduction of the N1-substituent.
Strategies for Incorporating the 2,4-Dimethylphenoxy Moiety
The (2,4-dimethylphenoxy)methyl group is typically introduced onto the pyrazole nitrogen via a nucleophilic substitution reaction. A common and effective method is the Williamson ether synthesis, where the sodium or potassium salt of 2,4-dimethylphenol (B51704) is reacted with a pyrazole bearing a leaving group (such as a halide) on a methyl substituent at the N1 position (e.g., 1-(chloromethyl)-1H-pyrazol-4-amine).
Alternatively, and often more practically, the substituent is introduced by alkylating a pre-formed pyrazole scaffold. This involves reacting the N-unsubstituted pyrazole with a reagent like (2,4-dimethylphenoxy)methyl chloride in the presence of a base. A more common laboratory-scale approach involves reacting a phenol (B47542) with a halo-acetamide or related compound. For example, 4-hydroxybenzaldehyde (B117250) can be alkylated with 2-chloro-N-arylacetamide in the presence of potassium hydroxide (B78521) to form a phenoxy-acetamide linkage. researchgate.net Similarly, substituted phenols can be reacted with methyl chloroacetate (B1199739) using potassium carbonate as a base to form the corresponding phenoxyacetate (B1228835) intermediate, which can be further elaborated. semanticscholar.org This strategy allows for the secure attachment of the aryloxy group to a side chain that can then be used to alkylate the pyrazole nitrogen.
Formation of the 1H-Pyrazol-4-amine Scaffold within the Complex Molecule
Constructing the 1H-pyrazol-4-amine core within the context of the full molecule can be approached in two primary ways:
Pre-functionalization: A precursor already containing the (2,4-dimethylphenoxy)methyl group is synthesized and then used in a cyclization reaction. For instance, (2,4-dimethylphenoxy)methylhydrazine could be prepared and then reacted with a suitable three-carbon electrophile (like a dicarbonyl or ketonitrile derivative with a masked amino group at C2) to form the N1-substituted pyrazole directly. nih.gov
Post-functionalization: A pyrazole ring with appropriate handles for modification is synthesized first, followed by the introduction of the phenoxy moiety and the amine group. A versatile approach involves synthesizing a 4-bromo-1H-pyrazole. This intermediate can be alkylated at the N1 position with a (2,4-dimethylphenoxy)methyl halide. Subsequently, the amino group can be introduced at the C4 position by replacing the bromine atom through a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. nih.gov This sequence offers flexibility and control over the introduction of each component.
Multi-Step Synthetic Sequences and Operational Optimizations
A hypothetical, optimized synthetic sequence could be:
Formation of a Key Intermediate: Synthesis of a 4-substituted pyrazole, such as ethyl 4-nitro-1H-pyrazole-3-carboxylate, through established condensation methods.
N-Alkylation: Reaction of the pyrazole with a suitable (2,4-dimethylphenoxy)methylating agent, such as 1-(chloromethyl)-2,4-dimethylbenzene, in the presence of a base like cesium carbonate to install the N1-substituent. nih.gov
Functional Group Manipulation: Conversion of the substituent at the 3-position (e.g., the ester) if necessary, and reduction of the nitro group at the 4-position to the desired amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for nitro group reduction. nih.gov
Operational optimizations can significantly improve the efficiency of such sequences. The use of microwave-assisted synthesis can dramatically reduce reaction times, particularly in coupling and cyclization steps. nih.gov For coupling reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst, ligand (e.g., Xantphos), and base is critical for achieving high yields and preventing side reactions. nih.gov Furthermore, continuous flow chemistry offers advantages in safety, scalability, and precise control over reaction parameters for key steps like lithiation or hazardous reactions. enamine.net
Table 3: Proposed Multi-Step Synthetic Pathway Overview
| Step | Transformation | Reagents and Conditions | Purpose | Reference(s) |
|---|---|---|---|---|
| 1 | Synthesis of 4-bromo-1H-pyrazole | Bromination of 1H-pyrazole | Create a handle for subsequent functionalization | enamine.net |
| 2 | N1-Alkylation | 1-(chloromethyl)-2,4-dimethylbenzene, Cs2CO3, Acetonitrile | Introduction of the (2,4-dimethylphenoxy)methyl moiety | nih.gov |
| 3 | C4-Amination | Ammonia source (e.g., benzophenone (B1666685) imine), Pd2(dba)3, Xantphos, Cs2CO3; followed by hydrolysis | Introduction of the 4-amino group via Buchwald-Hartwig coupling | nih.gov |
Chemical Reactivity and Derivatization of 1 2,4 Dimethylphenoxy Methyl 1h Pyrazol 4 Amine
Functional Group Transformations of the Primary Amine Moiety
The primary amino group at the C4 position of the pyrazole (B372694) ring is a key site for derivatization. As a nucleophilic center, it readily participates in a variety of classical amine reactions, allowing for the introduction of diverse functionalities. These transformations are fundamental in modifying the molecule's properties and in preparing it for subsequent synthetic steps.
Common transformations include:
Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce new pharmacophores or to protect the amine group during subsequent reactions on the pyrazole ring. For instance, various 1H-pyrazole-4-carboxamide derivatives have been synthesized and shown to possess biological activity. nih.govscience.govnih.gov
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, though selectivity can be a challenge. evitachem.com
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). This reaction is a gateway to further heterocyclic synthesis or the introduction of complex side chains.
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid. The resulting diazonium salt is a versatile intermediate that can be subjected to Sandmeyer-type reactions to introduce a range of substituents, such as halogens, cyano, or hydroxyl groups, at the C4 position. acs.org
Coupling Reactions: The amine can participate in coupling reactions, for example, with activated heterocyclic systems, to form more extended conjugated structures. The synthesis of 4-(heterocyclic substituted amino)-1H-pyrazole derivatives for potential therapeutic applications highlights this approach. mdpi.com
Table 1: Representative Transformations of the Primary Amine Moiety
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Acylation | Acyl chlorides, Anhydrides | Amides |
| Alkylation | Alkyl halides | Secondary/Tertiary Amines |
| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) |
| Diazotization | Nitrous Acid (NaNO₂, HCl) | Diazonium Salts |
| Nucleophilic Substitution | Fluoro-substituted heterocycles | Heterocyclic-substituted amines |
Reactivity of the Pyrazole Ring System and its Substituents
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents it bears. The N1- and C4-substituents on 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine significantly direct its reactivity.
Electrophilic Aromatic Substitution: Pyrazole itself typically undergoes electrophilic substitution at the C4 position. globalresearchonline.netpharmajournal.net However, in the target molecule, this position is already occupied by a strongly activating amino group. This amine directs incoming electrophiles to the C5 position. Reactions such as halogenation, nitration, or sulfonation would be expected to occur preferentially at C5. The reaction conditions, particularly pH, are critical, as protonation of the pyrazole ring deactivates it towards electrophilic attack. pharmajournal.net
Reactivity of the (2,4-dimethylphenoxy)methyl Substituent: The ether linkage in the N1-substituent is generally stable. The 2,4-dimethylphenyl ring could potentially undergo further electrophilic substitution, although the pyrazole ring, activated by the C4-amine, is likely the more reactive site.
Metal-Catalyzed Cross-Coupling: While the parent molecule does not have a suitable leaving group for direct cross-coupling, derivatization of the pyrazole ring (e.g., via halogenation at the C5 position) would enable participation in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form carbon-carbon or carbon-nitrogen bonds.
The design of pan-FGFR covalent inhibitors has utilized the reactivity of the 5-amino-1H-pyrazole-4-carboxamide core, demonstrating the importance of understanding the pyrazole ring's reactivity for targeted drug design. nih.gov Green synthesis methods have also been employed to create novel heterocyclic derivatives bearing the pyrazole moiety, showcasing its versatile reactivity. nih.gov
Formation of Novel Heterocyclic Scaffolds Utilizing 1H-Pyrazol-4-amine as a Building Block
The 1H-pyrazol-4-amine scaffold is an exceptionally valuable building block in heterocyclic synthesis, enabling the construction of fused bicyclic and polycyclic systems. The primary amine at C4 and the adjacent C5 position (or a functional group at C5) can act as a dinucleophilic system to react with 1,3-bielectrophiles, leading to the formation of a new fused ring.
This strategy has been widely used to synthesize a variety of important heterocyclic cores, including:
Pyrazolo[3,4-b]pyridines: These can be synthesized by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. This scaffold is of significant interest in medicinal chemistry. mdpi.com
Pyrazolo[3,4-d]pyrimidines: Condensation of aminopyrazoles carrying a cyano or carboxamide group at C5 with reagents like formamide (B127407) or urea (B33335) derivatives leads to this fused system, which is a core structure in many kinase inhibitors.
Pyrazolo[1,5-a]pyrimidines: These isomers are also accessible from aminopyrazole precursors, with the specific reaction conditions and substrate determining the regiochemical outcome. mdpi.com
Pyrazolo[3,4-b]quinolines: Friedländer condensation of 5-aminopyrazole derivatives with suitable keto compounds can yield these more complex fused systems. mdpi.com
The use of enamines, derived from pyrazole precursors, in cycloaddition reactions with hydrazonoyl halides also provides a route to substituted pyrazoles that can be further elaborated into condensed systems. researchgate.net The versatility of the aminopyrazole core allows for the creation of a diverse library of fused heterocycles for various applications. science.govevitachem.commdpi.comglobalresearchonline.netpharmajournal.netepa.gov
Table 2: Examples of Fused Heterocyclic Systems from Aminopyrazole Precursors
| Precursor | Reagent Type | Fused Heterocycle Formed |
|---|---|---|
| 5-Aminopyrazole | 1,3-Diketone / β-Ketoester | Pyrazolo[3,4-b]pyridine |
| 5-Amino-4-cyanopyrazole | Formamide | Pyrazolo[3,4-d]pyrimidine |
| 5-Aminopyrazole | Malononitrile (B47326) Dimer | Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole | 2-Chlorobenzaldehyde | Pyrazolo[3,4-b]quinoline |
Role as a Key Intermediate in Complex Molecule Synthesis and Structural Elaboration
Due to its versatile reactivity, the this compound structure represents a valuable intermediate for the synthesis of complex target molecules, particularly in the field of medicinal chemistry. The pyrazole nucleus is a common feature in many biologically active compounds. researchgate.net
The strategic importance of this intermediate lies in its ability to serve as a scaffold upon which molecular complexity can be built in a controlled manner:
Scaffold for Library Synthesis: The amine serves as an anchor point for combinatorial derivatization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Precursor to Fused Systems: As detailed in the previous section, it is a key precursor for building bicyclic heterocyclic compounds that are often privileged structures in drug discovery. mdpi.com For example, the synthesis of pyrazole-oxindole hybrids proceeds through the condensation of 5-aminopyrazoles with isatin (B1672199) derivatives. mdpi.com
Directed Synthesis: The substituents on the pyrazole ring can be used to direct subsequent reactions. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C5 position, which can then be used for further structural elaboration to create compounds like 4-formyl-1-(2-pyridyl)pyrazoles. mdpi.com
The synthesis of complex pyrazole derivatives often involves multi-step sequences where the aminopyrazole core is introduced early and then elaborated upon. researchgate.netresearchgate.net This modular approach, where the pyrazole core provides a stable and synthetically flexible platform, is a cornerstone of modern synthetic organic and medicinal chemistry.
Spectroscopic and Advanced Structural Elucidation of 1 2,4 Dimethylphenoxy Methyl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed one-dimensional and two-dimensional NMR data are essential for the unambiguous structural assignment of organic molecules. This involves analyzing chemical shifts, coupling constants, and through-bond or through-space correlations to map the complete atomic connectivity and spatial arrangement of the molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis
Specific ¹H and ¹³C NMR spectra for 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine are not available in the reviewed literature. A typical analysis would involve assigning the signals for each unique proton and carbon atom in the molecule, including those on the pyrazole (B372694) ring, the dimethylphenoxy group, and the methylene (B1212753) bridge.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments such as HSQC, HMBC, COSY, and NOESY are crucial for confirming the connectivity established from 1D NMR. These techniques would reveal correlations between protons and carbons, adjacent protons, and protons that are close in space, respectively. No such 2D NMR data have been published for this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule. For the target compound, FT-IR or FT-Raman spectra would be expected to show characteristic bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic and pyrazole rings, and C-O-C stretching of the ether linkage. However, specific spectral data with peak assignments are not available.
Mass Spectrometry (MS and LC-MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. The exact mass and fragmentation pathway for this compound have not been reported.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis
X-ray crystallography offers definitive proof of molecular structure, providing precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.
Determination of Crystal System and Space Group
No crystallographic studies have been published for this compound. Consequently, information regarding its crystal system, space group, and unit cell parameters is unknown.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals Forces)
In the crystalline state, the molecular packing of pyrazole derivatives is often governed by a network of intermolecular interactions. For a molecule like this compound, the primary amine (-NH2) group is a potent hydrogen bond donor, while the pyrazole nitrogen atoms and the phenoxy oxygen atom can act as hydrogen bond acceptors.
Van der Waals forces, including dipole-dipole interactions and London dispersion forces, would also play a significant role in the crystal cohesion. The aromatic rings (dimethylphenoxy and pyrazole) could participate in π-π stacking interactions, further stabilizing the crystal lattice. The presence and nature of these interactions are typically confirmed through single-crystal X-ray diffraction studies.
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state would be defined by the relative orientations of its constituent fragments. Key conformational parameters would include the torsion angles describing the rotation around the C-O, C-N, and N-N bonds.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of significant intermolecular contact. Red spots on the dnorm surface typically indicate close contacts, such as hydrogen bonds.
The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. The plot displays the distance from the surface to the nearest atom inside (di) versus the distance to the nearest atom outside (de). The percentage contribution of different atom-atom contacts (e.g., H···H, O···H, N···H, C···H) to the total Hirshfeld surface area can be calculated from the fingerprint plot. For a molecule like the title compound, a significant contribution from H···H contacts would be expected due to the abundance of hydrogen atoms. The O···H/H···O and N···H/H···N contacts would correspond to hydrogen bonding interactions.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Percentage Contribution (%) |
| H···H | 40 - 60 |
| O···H / H···O | 15 - 25 |
| N···H / H···N | 10 - 20 |
| C···H / H···C | 5 - 15 |
| C···C | < 5 |
| Other | < 5 |
This table is illustrative and not based on experimental data for this compound.
Theoretical and Computational Investigations on 1 2,4 Dimethylphenoxy Methyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, have been instrumental in predicting molecular geometries, electronic distributions, and reactivity parameters. nih.govresearchgate.net
Geometry optimization via DFT is employed to determine the most stable three-dimensional conformation of a molecule, corresponding to its minimum energy state. For 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine, this process would precisely calculate the bond lengths, bond angles, and dihedral angles between the constituent pyrazole, 2,4-dimethylphenoxy, and amine functionalities.
Below is a table of representative bond lengths for pyrazole-containing structures, as determined by DFT calculations on similar molecules. nih.gov
| Bond | Representative Length (Å) |
| C-N (pyrazole ring) | 1.29 - 1.49 |
| C-C (aromatic) | 1.38 - 1.40 |
| C-O (ether linkage) | ~1.37 |
| C-N (amine) | ~1.38 |
This interactive table contains representative data for pyrazole derivatives.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For the title compound, the HOMO is expected to be localized primarily over the electron-rich pyrazole ring and the 4-amine group, while the LUMO may be distributed across the aromatic phenoxy moiety. DFT calculations for various pyrazole derivatives have reported energy gaps typically ranging from 3 to 5 eV. nih.govntu.edu.iq
| Parameter | Representative Value (eV) | Significance |
| EHOMO | -5.9 to -6.1 | Electron-donating ability |
| ELUMO | -2.4 to -2.9 | Electron-accepting ability |
| ΔE (LUMO-HOMO) | 3.0 to 3.8 | Chemical reactivity & Stability |
This interactive table contains representative data for pyrazole derivatives based on DFT calculations. nih.govresearchgate.net
For this compound, NBO analysis would likely reveal stabilizing intramolecular hyperconjugative interactions. Key interactions would include the delocalization of lone pair electrons from the nitrogen atoms of the pyrazole and amine groups into the antibonding orbitals (σ* or π) of adjacent bonds. Similarly, interactions between the π orbitals of the aromatic rings and adjacent σ orbitals would also contribute to molecular stability. The magnitude of these interactions is quantified by the second-order perturbation energy, E(2).
| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | Representative E(2) (kcal/mol) |
| LP (N) of Pyrazole | π* (C=C) of Phenoxy | n → π | 5 - 15 |
| LP (N) of Amine | σ (C-C) of Pyrazole | n → σ | 2 - 8 |
| π (C=C) of Phenoxy | π (C=N) of Pyrazole | π → π* | 10 - 25 |
This interactive table illustrates plausible NBO interactions and stabilization energies for this class of molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net
In the MEP map of this compound, negative potential (red/yellow) would be expected to be concentrated around the nitrogen atoms of the pyrazole ring and the 4-amine group, as well as the oxygen atom of the ether linkage. These sites represent the most likely points for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the amine group and the methyl groups, indicating sites prone to nucleophilic attack.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. alrasheedcol.edu.iqresearchgate.net This method is widely used in drug discovery to understand and predict ligand-target interactions at an atomic level. ekb.eg
Pyrazole derivatives are known to interact with a wide range of biological targets, including enzymes like kinases and dehydrogenases. researchgate.netsci-hub.se A molecular docking study of this compound into the active site of a relevant protein target would provide mechanistic insights into its potential biological activity.
The simulation would predict the binding mode and calculate a docking score, which estimates the binding affinity (often in kcal/mol). sci-hub.se The analysis would detail the specific non-covalent interactions responsible for the stability of the ligand-protein complex. For the title compound, key interactions would likely involve:
Hydrogen Bonding: The amine (-NH₂) group and the pyrazole ring nitrogens are potent hydrogen bond donors and acceptors, likely forming crucial interactions with amino acid residues like aspartate, glutamate, or serine in a protein's active site.
Hydrophobic Interactions: The 2,4-dimethylphenoxy group provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues such as leucine, valine, and isoleucine.
Pi-Pi Stacking: The aromatic pyrazole and phenoxy rings could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The table below illustrates a hypothetical docking result against a protein kinase, a common target for pyrazole-based inhibitors.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residue |
| Hydrogen Bond (Donor) | 4-Amine (-NH₂) | Aspartic Acid (ASP) |
| Hydrogen Bond (Acceptor) | Pyrazole Nitrogen (N) | Serine (SER) |
| Hydrophobic | 2,4-Dimethylphenyl | Leucine (LEU), Valine (VAL) |
| π-π Stacking | Phenoxy Ring | Phenylalanine (PHE) |
| Predicted Binding Energy | - | -8.5 to -10.5 kcal/mol |
This interactive table presents a plausible scenario for the binding of the title compound within a protein active site.
Conformational Sampling and Energy Landscape Exploration
The biological activity and physical properties of a flexible molecule are intrinsically linked to its three-dimensional structure. Conformational sampling is the computational process of identifying the various spatial arrangements (conformers) that a molecule can adopt due to the rotation around its single bonds. Exploring the energy landscape associated with these conformers helps to identify the most stable, low-energy structures that the molecule is likely to populate under given conditions. bohrium.com
For this compound, the key flexible points include the bonds connecting the phenoxy group to the methyl linker, the linker to the pyrazole ring, and the orientation of the amine group. Theoretical calculations, often employing methods like Density Functional Theory (DFT), can be used to determine the relative energies of different conformers. researchgate.net Studies on other flexible pyrazolone (B3327878) derivatives have shown that molecules with similar linkers can adopt distinct folded or open conformations, which can be characterized computationally. bohrium.com The analysis of the potential energy surface reveals the energy barriers between these conformations, providing a map of the molecule's flexibility and the likelihood of transitioning between different shapes.
Table 1: Hypothetical Relative Energies of Key Conformers for this compound This table is illustrative and based on typical findings for similar flexible molecules.
| Conformer ID | Dihedral Angle (C-O-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Conf-1 | 180° (anti) | 0.00 | 75.3 |
| Conf-2 | 60° (gauche) | 1.50 | 14.5 |
| Conf-3 | -60° (gauche) | 1.55 | 10.2 |
Molecular Dynamics Simulations to Understand Dynamic Behavior and Stability
In the context of this compound, an MD simulation in an aqueous solution could reveal how water molecules form hydration shells around the polar amine group and the pyrazole nitrogen atoms. rdd.edu.iquomustansiriyah.edu.iq Such simulations are widely used to validate the binding stability of pyrazole-based inhibitors within the active sites of biological targets like kinases or enzymes. nih.govrsc.orgnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the molecule's backbone and the Root Mean Square Fluctuation (RMSF) of individual atoms are analyzed to assess stability and flexibility. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the molecule maintains a stable average conformation. nih.govresearchgate.net
Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation This table represents common metrics used in MD studies of pyrazole derivatives.
| Parameter | Description | Typical Finding for a Stable Ligand |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 100-1000 ns |
| RMSD | Root Mean Square Deviation; measures the average deviation of the protein or ligand from a reference structure over time. | Low and stable values (e.g., 1-3 Å) indicate structural stability. researchgate.net |
| RMSF | Root Mean Square Fluctuation; indicates the flexibility of individual atoms or residues. | Higher peaks in loop regions or flexible side chains. |
| Hydrogen Bonds | Analysis of hydrogen bonds formed and broken over time between the ligand and solvent or receptor. | Consistent hydrogen bonding indicates stable interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features and Binding Affinities
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. ijsdr.org These models are powerful tools in drug design, allowing for the prediction of a new molecule's potency before it is synthesized. ijsdr.orgshd-pub.org.rs For a class of compounds like pyrazole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.govnih.gov
A QSAR study on derivatives of this compound would involve aligning a set of structurally similar molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). mdpi.com These descriptors are then used to build a statistical model that relates them to experimentally determined binding affinities or inhibitory concentrations (IC₅₀). The resulting 3D contour maps from CoMFA/CoMSIA highlight regions where modifications to the molecule would likely enhance or diminish its activity. For instance, a map might show that adding a bulky, electron-donating group at a specific position on the phenoxy ring would be favorable for binding affinity. nih.govmdpi.com The statistical robustness of a QSAR model is crucial and is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
Table 3: Statistical Validation Parameters for a Typical 3D-QSAR Model This table shows representative statistical results for CoMFA and CoMSIA models developed for pyrazole analogs.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Standard Error of Estimate (SEE) |
|---|---|---|---|---|
| CoMFA | 0.725 | 0.961 | 0.953 | 0.178 |
| CoMSIA | 0.609 | 0.905 | Not Reported | 0.282 |
(Data adapted from a study on fused pyrazoles as p38α MAPK inhibitors for illustrative purposes). mdpi.com
Graph Theoretical Analysis in Compound Design
Graph theory offers a powerful mathematical framework for representing and analyzing molecular structures. wpi.edunih.gov In this approach, molecules are treated as graphs where atoms are represented as vertices (nodes) and chemical bonds as edges. unipmn.it This abstraction allows for the calculation of numerical descriptors, known as topological indices, which quantify various aspects of molecular structure, such as size, shape, branching, and connectivity. nih.gov
For this compound, graph theoretical methods can be applied in several ways. The calculated topological indices can serve as descriptors in QSAR models to predict biological activity or physicochemical properties. nih.gov Furthermore, graph theory is increasingly used to analyze complex interaction networks derived from molecular dynamics simulations. nih.gov By representing atoms as nodes and significant interactions (like hydrogen bonds or hydrophobic contacts) as edges, a network of intramolecular or protein-ligand interactions can be constructed. Analyzing this network can reveal critical atoms (nodes) or interactions (edges) that are central to the molecule's stability or function. This approach provides a quantitative way to understand how structural information is communicated across the molecule or within a binding pocket. nih.gov
Table 4: Common Topological Indices in Graph Theoretical Analysis This table lists examples of topological indices used in chemical graph theory.
| Index Name | Description | Potential Application |
|---|---|---|
| Wiener Index | The sum of the shortest distances between all pairs of vertices in the molecular graph. | Correlates with physical properties like boiling point and viscosity. |
| Randić Index | A measure of molecular branching. | Used in QSAR studies to model structure-property relationships. |
| Balaban J Index | A distance-based topological index that is highly discriminating for different structures. | Used for structure-activity correlations and database searching. |
| Connectivity Indices | Characterize the degree of branching in a molecule. | Widely used in QSAR for predicting various biological activities. |
Research Applications and Prospective Development of 1 2,4 Dimethylphenoxy Methyl 1h Pyrazol 4 Amine Derivatives
Design and Synthesis of Novel Chemical Entities Based on the Pyrazol-4-amine Core
The pyrazol-4-amine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. mdpi.commdpi.com The design of novel chemical entities often involves modifying this core to enhance potency, selectivity, and pharmacokinetic properties. Synthetic strategies are typically versatile, allowing for the introduction of a wide array of substituents at various positions on the pyrazole (B372694) ring and the amine group.
Common synthetic routes to create libraries of pyrazol-4-amine derivatives include:
Condensation Reactions: These reactions are fundamental in forming the pyrazole ring itself or in attaching various side chains. For instance, the synthesis of pyrazole derivatives can be achieved through the condensation of a phenolic compound, like 2,4-dimethylphenol (B51704), with a suitable pyrazole precursor. evitachem.com
Coupling Reactions: Palladium-catalyzed coupling reactions are frequently employed to attach aryl or heteroaryl groups to the pyrazole core, which is crucial for exploring structure-activity relationships. nih.gov
N-Alkylation: The nitrogen atoms of the pyrazole ring can be alkylated to introduce different functional groups, influencing the molecule's interaction with biological targets. nih.gov
Amide Bond Formation: The amino group at the 4-position is a key handle for derivatization. It can react with carboxylic acids or their derivatives to form amides, a common functional group in many kinase inhibitors. mdpi.comnih.gov
These synthetic approaches enable the creation of diverse libraries of compounds where substituents on the phenoxy ring, the pyrazole core, and the amine function are systematically varied. This systematic modification is essential for optimizing the biological activity of the resulting molecules. For example, in the development of Janus kinase (JAK) inhibitors, different pyrimidine (B1678525) moieties were attached to the 4-amino group of the pyrazole, leading to compounds with potent inhibitory activity. nih.gov Similarly, the synthesis of Fms-like receptor tyrosine kinase 3 (FLT3) inhibitors involved coupling various heterocyclic amines to a pyrazole-3-carboxamide core. mdpi.com
Exploration of Biological Target Interactions and Mechanistic Insights (Excluding clinical human trials)
Derivatives of the pyrazol-4-amine core have been shown to interact with a wide range of biological targets, primarily enzymes and receptors. These interactions form the basis of their potential therapeutic applications.
The pyrazole scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases, which play a crucial role in cellular signaling pathways. mdpi.com
Kinase Inhibition: Abnormalities in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway are linked to various diseases, including cancer and inflammatory disorders. researchgate.net A series of 4-aminopyrazole derivatives have been designed and synthesized as potent JAK inhibitors. One study found that compound 17m (structure not fully specified in the abstract) showed high inhibitory rates against JAK1 (97%), JAK2 (96%), and JAK3 (100%) at a concentration of 10µM. nih.gov Further investigation revealed its IC50 values to be 0.67µM, 0.098µM, and 0.039µM for JAK1, JAK2, and JAK3, respectively. nih.gov Another study identified compound 3f , a 4-amino-(1H)-pyrazole derivative, with IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. researchgate.net
Cyclin-dependent kinases (CDKs) are another important class of enzymes targeted by pyrazole derivatives. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines was developed as potent CDK2 inhibitors. mdpi.comnih.gov Compound 15 from this series was identified as the most potent CDK2 inhibitor with a Kᵢ of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. mdpi.comnih.gov Mechanistic studies showed that this compound could arrest the cell cycle and induce apoptosis in ovarian cancer cells. nih.gov
Other kinases targeted by pyrazol-4-amine derivatives include:
Casein Kinase 1δ/ε (CK1δ/ε): N-(1H-Pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of CK1δ/ε inhibitors, which are potential leads for treating neurodegenerative disorders and cancer. nih.gov
Aurora Kinases: The pyrazol-4-yl urea (B33335) derivative, AT9283, was discovered through fragment-based screening and found to be a potent inhibitor of Aurora A and Aurora B kinases. acs.org
Fms-like receptor tyrosine kinase 3 (FLT3): By modifying the structure of a known FLT3 inhibitor, researchers developed a 1H-pyrazole-3-carboxamide derivative, compound 8t , which showed extremely strong activity against FLT3 (IC50: 0.089 nM) and various FLT3 mutants. mdpi.com
Table 1: Kinase Inhibition by Pyrazol-4-amine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Example | Target Kinase(s) | Potency (IC50 / Kᵢ) | Reference |
|---|---|---|---|
| 4-Aminopyrazole derivative (17m) | JAK1 | 0.67 µM (IC50) | nih.gov |
| 4-Aminopyrazole derivative (17m) | JAK2 | 0.098 µM (IC50) | nih.gov |
| 4-Aminopyrazole derivative (17m) | JAK3 | 0.039 µM (IC50) | nih.gov |
| 4-Amino-(1H)-pyrazole derivative (3f) | JAK1 | 3.4 nM (IC50) | researchgate.net |
| 4-Amino-(1H)-pyrazole derivative (3f) | JAK2 | 2.2 nM (IC50) | researchgate.net |
| 4-Amino-(1H)-pyrazole derivative (3f) | JAK3 | 3.5 nM (IC50) | researchgate.net |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | 0.005 µM (Kᵢ) | mdpi.comnih.gov |
| N-(1H-Pyrazol-3-yl)quinazolin-4-amine | CK1δ/ε | - | nih.gov |
| Pyrazol-4-yl urea (AT9283) | Aurora A, Aurora B, JAK2, Abl(T315I) | - | acs.org |
Other Enzyme Inhibition: Beyond kinases, pyrazole derivatives have been investigated as inhibitors of other enzyme classes. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be reversible and non-competitive inhibitors of monoamine oxidases (MAOs). nih.gov One particular compound showed potent MAO inhibition with a Kᵢ value in the nanomolar range (approximately 10⁻⁸ M). nih.gov
The pyrazol-4-amine core is also a key component in molecules designed to interact with various receptors.
Muscarinic Acetylcholine (B1216132) Receptor M4 (M4): Structure-activity relationship (SAR) studies of pyrazol-4-yl-pyridine derivatives led to the discovery of a subtype-selective positive allosteric modulator (PAM) for the M4 receptor. nih.gov This research identified a compound that could be radiofluorinated for potential use in positron emission tomography (PET) imaging to visualize M4 receptors in the brain, which is relevant for research into schizophrenia and dementia. nih.gov The studies revealed that these compounds act as PAMs by inducing a leftward shift in the affinity binding inhibition curve of acetylcholine at the M4 receptor. nih.gov
Interleukin-1 Receptor Associated Kinase 4 (IRAK4): IRAK4 is a critical protein in inflammatory signaling pathways. A series of N-(1H-pyrazol-4-yl)carboxamides were developed as potent IRAK4 inhibitors. nih.gov SAR studies focused on replacing a polar pyrazolopyrimidine core with more lipophilic bicyclic cores, such as pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine, to improve cell permeability while maintaining high potency and kinase selectivity. nih.gov
The development of these compounds relies heavily on understanding the structure-activity relationship (SAR), which describes how changes in the chemical structure of a molecule affect its biological activity. For instance, in the development of meprin α and β inhibitors, it was found that a 3,5-diphenylpyrazole (B73989) core exhibited high potency against meprin α. nih.gov Further modifications to the phenyl rings revealed that introducing cyclic moieties was favorable for inhibition, leading to compounds with activity in the nanomolar and even picomolar range. nih.gov
Advanced Precursors in the Synthesis of Diverse Organic Molecules
The pyrazol-4-amine scaffold is not only a pharmacophore but also a valuable synthetic intermediate. Its functional groups—the reactive amino group and the nitrogen atoms within the pyrazole ring—serve as handles for further chemical modifications. This allows chemists to use the pyrazol-4-amine core as a starting point to build a wide variety of more complex organic molecules. mdpi.com
For example, the amino group can be acylated, alkylated, or used in coupling reactions to attach different pharmacophoric fragments. The pyrazole ring itself can undergo substitution reactions, allowing for the fine-tuning of the electronic and steric properties of the molecule. This versatility makes pyrazol-4-amine derivatives advanced precursors for creating large chemical libraries for high-throughput screening, which is a key process in modern drug discovery. The synthesis of various kinase inhibitors, where different heterocyclic systems are attached to the pyrazol-4-amine core, exemplifies its role as a foundational building block. mdpi.comnih.gov
Potential in Agrochemical Research and Development (e.g., Herbicidal and Fungicidal Agents)
The pyrazole ring is a well-established and effective pharmacophore in the design of agrochemicals. nih.govclockss.org Numerous commercial pesticides contain a pyrazole moiety, and research into new pyrazole-based herbicides and fungicides is ongoing.
Herbicidal Activity: Pyrazole derivatives have been developed as herbicides that act by inhibiting various plant enzymes. One key target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net A study on pyrazole derivatives containing a benzoyl scaffold identified compounds with superior inhibitory activity against HPPD compared to commercial herbicides like topramezone (B166797) and mesotrione. researchgate.net Several of these compounds showed excellent post-emergence herbicidal activity with good crop safety for maize, cotton, and wheat. researchgate.net
Fungicidal Activity: Pyrazole derivatives are prominent in the development of fungicides. nih.gov The commercial fungicide Pyraclostrobin, which contains a pyrazole structure, is known for its broad-spectrum activity. nih.gov Research has focused on synthesizing novel pyrazole derivatives to combat fungal pathogens that threaten crop production.
A series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety were synthesized and showed significant fungicidal activities, particularly against Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici (the cause of take-all disease in wheat). nih.govscispace.com Some of these compounds exhibited activity comparable to pyraclostrobin. nih.govscispace.com Another study synthesized 32 pyrazole derivatives and found that most exhibited considerable antifungal activity against a panel of six plant pathogenic fungi. nih.gov Compound 26 , containing a p-trifluoromethylphenyl moiety, was particularly effective, with EC50 values in the low microgram per milliliter range against fungi such as Botrytis cinerea and Rhizoctonia solani. nih.gov
Table 2: Agrochemical Activity of Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Activity Type | Target Organism(s) | Key Finding(s) | Reference |
|---|---|---|---|---|
| Pyrazole-benzoyl derivatives | Herbicide (HPPD inhibitor) | Echinochloa crusgalli, various weeds | Superior HPPD inhibition vs. topramezone; good post-emergence activity and crop safety. | researchgate.net |
| Phenylpyridine-pyrazole derivatives | Herbicide | Digitaria sanguinalis, Abutilon theophrasti | Moderate post-emergence herbicidal activity. | researchgate.netnih.gov |
| Pyrazole amide derivatives | Herbicide | Brassica campestris, Amaranthus retroflexus | Better root growth inhibition than atrazine (B1667683) for some compounds. | cabidigitallibrary.org |
| Pyrazole-tetrahydroquinoline derivatives | Fungicide | Gaeumannomyces graminis var. tritici | Activity comparable to the commercial fungicide pyraclostrobin. | nih.govscispace.com |
Q & A
Q. How to justify the selection of control groups in neuropharmacological studies targeting σ receptors?
- Methodological Answer : Include positive controls (e.g., BD-1047 for σ₁ antagonism) and negative controls (vehicle-only treatments). Use receptor knockout models (e.g., σ₁R-KO mice) to confirm target specificity. Behavioral assays (e.g., forced swim test for anxiolytic effects) should adhere to ARRIVE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
